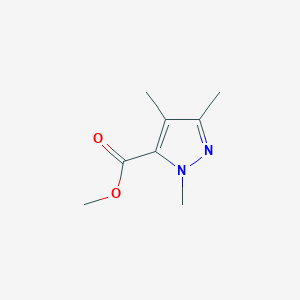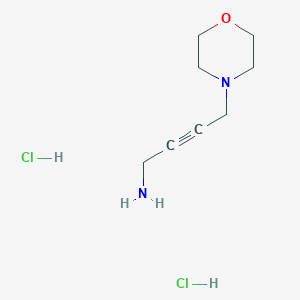![molecular formula C14H17N3O3S B1419839 2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 1038360-54-1](/img/structure/B1419839.png)
2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Overview
Description
The compound “2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical compound with a molecular weight of 442.56 . The compound is in powder form .
Molecular Structure Analysis
The compound’s IUPAC name is { [5- {3- [ (diethylamino)sulfonyl]phenyl}-4- (2-methoxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid . Its InChI code is 1S/C18H26N4O5S2/c1-5-21 (6-2)29 (25,26)15-9-7-8-14 (10-15)17-19-20-18 (28-12-16 (23)24)22 (17)13 (3)11-27-4/h7-10,13H,5-6,11-12H2,1-4H3, (H,23,24) .Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a molecular weight of 442.56 .Scientific Research Applications
Synthesis and Structural Studies
- Dinuclear Complexes : Research involving the synthesis of dinuclear cobalt and nickel complexes using a mercaptoacetic acid substituted 1,2,4-triazole, similar to the specified compound, has been conducted. These complexes exhibit strong urease inhibitory activities, suggesting potential applications in biological and enzymatic studies (Fang et al., 2019).
Acid-Base Properties
- Ionization Constants Studies : The study of acid-base properties of 1,2,4-triazole derivatives, including the analysis of ionization constants, is crucial for understanding the biological activity of these compounds. This research is significant for the development of drugs and their administration forms (Kaplaushenko, 2014).
Chemical Reactions
- Alkylation and Amino(hydroxy)methylation : Research into the reactions of 1,2,4-triazole-3-thiols with various compounds, resulting in new 3-sulfanyl-1,2,4-triazoles, demonstrates the chemical versatility of triazole derivatives. Such studies contribute to the development of novel compounds with potential applications in chemistry and pharmacology (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Material Synthesis
- Organic-Inorganic Hybrid Materials : The synthesis of new organic-inorganic hybrid materials, including triazole derivatives, has been explored. These materials have applications in various fields, including materials science and nanotechnology (Fizer et al., 2021).
Supramolecular Assembly
- Hydrogen-Bonded Structures : The design and synthesis of triazole compounds for the creation of hydrogen-bonded supramolecular assemblies demonstrate the potential of these compounds in the development of complex molecular structures, relevant to materials science and molecular engineering (Castiñeiras, García-Santos, & Saa, 2019).
Pharmacological Activity
- Antimicrobial and Anti-Cancer Properties : Various studies have been conducted to investigate the antimicrobial and anti-cancer activities of triazole derivatives. These studies are crucial for the development of new pharmaceutical compounds with potential therapeutic applications (Ghani & Alabdali, 2022).
properties
IUPAC Name |
2-[[4-(1-methoxypropan-2-yl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10(8-20-2)17-13(11-6-4-3-5-7-11)15-16-14(17)21-9-12(18)19/h3-7,10H,8-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALYBPZTCHCKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=NN=C1SCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)
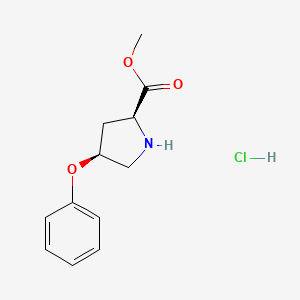


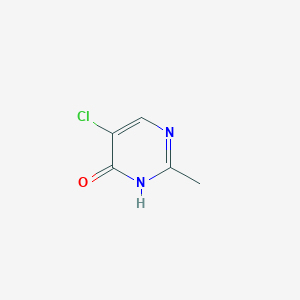

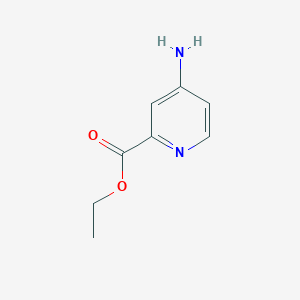

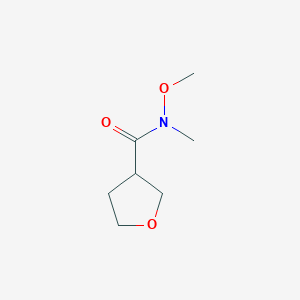
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)
![1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B1419773.png)
